
N1-prop-2-ynyl-indan-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a prop-2-ynyl group attached to a dihydroindene structure, which is further substituted with amino groups at the 1 and 6 positions.
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One common synthetic route involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of a base such as potassium hydroxide (KOH).
Reduction and Substitution Reactions: Another method includes the reduction of N-(prop-2-yn-1-yl)-o-phenylenediamines followed by substitution reactions to introduce the desired amino groups.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large-scale reactors equipped with temperature and pressure control systems to ensure consistent quality.
Continuous Flow Synthesis: Continuous flow synthesis methods can also be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Reduced amines and alcohols are common products.
Substitution Products: A wide range of substituted indenes and related compounds can be synthesized.
Applications De Recherche Scientifique
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of advanced materials and chemical catalysts.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other biomolecules to modulate biological processes.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
N-propargylbenzylamine: A closely related compound with similar structural features.
Rasagiline: A second-generation monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.
Uniqueness: 1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine is unique due to its specific substitution pattern and potential for diverse chemical transformations. Its ability to undergo various reactions makes it a valuable tool in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-N-prop-2-ynyl-2,3-dihydro-1H-indene-1,6-diamine |
InChI |
InChI=1S/C12H14N2/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7,13H2 |
Clé InChI |
IVQSGRGGCNGZOD-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCC2=C1C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


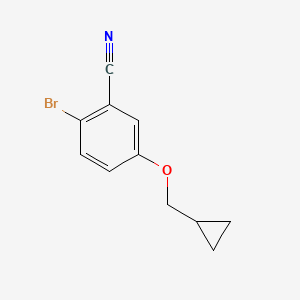

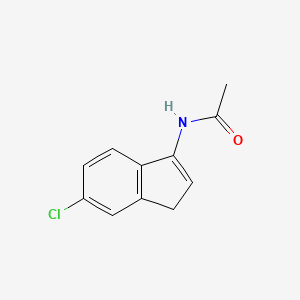
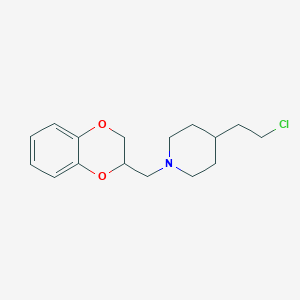
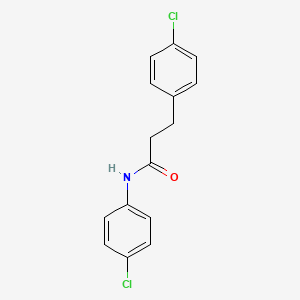
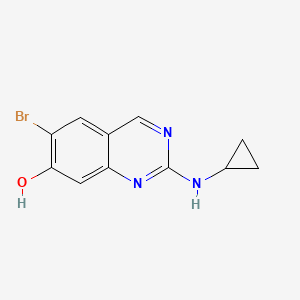
![N,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B15356200.png)
![methyl 2-[(2,6-dichlorophenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B15356201.png)
![propan-2-yl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15356206.png)
![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)


